molecular formula C19H21NO4 B5574662 methyl 1-allyl-4-(4-ethoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 1-allyl-4-(4-ethoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B5574662
M. Wt: 327.4 g/mol
InChI Key: FCYBONMLSQAKOG-VBKFSLOCSA-N
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Description

Methyl 1-allyl-4-(4-ethoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C19H21NO4 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.14705815 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective C-C Bond Formation

A study by Li and Davies (2010) demonstrates the rhodium-catalyzed reaction of racemic allyl alcohols with methyl phenyldiazoacetate or methyl styryldiazoacetate, resulting in a two-step process involving oxonium ylide formation followed by a [2,3]-sigmatropic rearrangement. This method produces tertiary alpha-hydroxycarboxylate derivatives with high enantioselectivity, indicative of the potential for creating complex, chiral molecules for pharmaceutical applications (Li & Davies, 2010).

Catalytic Conversion of Alkenes

Iwaoka and Tomoda (1992) explored the catalytic conversion of alkenes into oxygenated allylic compounds using diselenides with internal tertiary amines, demonstrating the versatility of alkenes (like the allyl group in the compound of interest) in synthesizing value-added products (Iwaoka & Tomoda, 1992).

Synthesis and Biological Studies

Maddila et al. (2012) synthesized a series of compounds and evaluated them for their antioxidant, antibacterial, and antifungal activities. This highlights the potential for derivatives of complex organic molecules, including pyrrole carboxylates, to possess significant biological activities (Maddila et al., 2012).

Chemical Constituents from Medicinal Fungi

Research by Xiong et al. (2016) on compounds isolated from the fermented mycelia of Xylaria nigripes, including pyrrole-containing alkaloids, emphasizes the importance of such structures in the discovery of new drugs with neuroprotective and anti-inflammatory properties (Xiong et al., 2016).

Properties

IUPAC Name

methyl (4Z)-4-[(4-ethoxyphenyl)methylidene]-2-methyl-5-oxo-1-prop-2-enylpyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-5-11-20-13(3)17(19(22)23-4)16(18(20)21)12-14-7-9-15(10-8-14)24-6-2/h5,7-10,12H,1,6,11H2,2-4H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYBONMLSQAKOG-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=C(N(C2=O)CC=C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=C(N(C2=O)CC=C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.